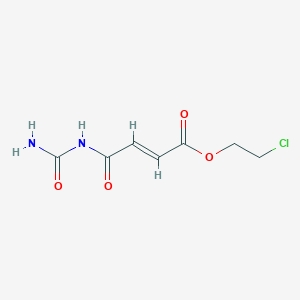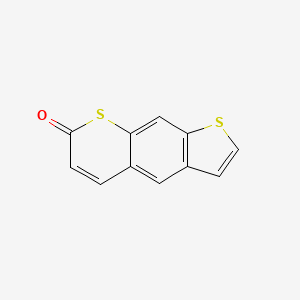
7H-Thieno(3,2-g)(1)benzothiopyran-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Thieno(3,2-g)(1)benzothiopyran-7-one is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Thieno(3,2-g)(1)benzothiopyran-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-formyl-4H-thieno2,3-bbenzothiopyran-4-one with different heterocyclic amines to form Schiff’s bases, which are then cyclized to yield the desired compound . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7H-Thieno(3,2-g)(1)benzothiopyran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms within the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 7H-Thieno(3,2-g)(1)benzothiopyran-7-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7H-Furo(3,2-g)(1)benzopyran-7-one: This compound features an oxygen atom in place of the sulfur atom found in 7H-Thieno(3,2-g)(1)benzothiopyran-7-one.
7H-Selenopyrano(3,2-f)benzothiophen-7-one:
Uniqueness
This compound is unique due to its specific arrangement of sulfur and oxygen atoms within the fused ring system. This structure imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
143810-44-0 |
|---|---|
Molecular Formula |
C11H6OS2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
thieno[3,2-g]thiochromen-7-one |
InChI |
InChI=1S/C11H6OS2/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H |
InChI Key |
KVWFIVFAOCOEGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)SC2=CC3=C(C=CS3)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


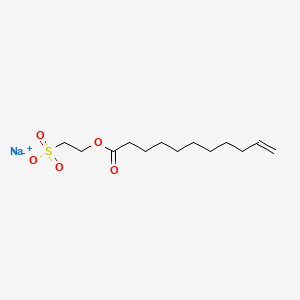
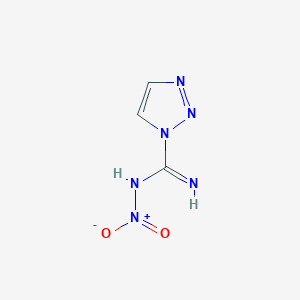
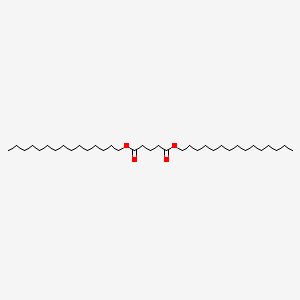
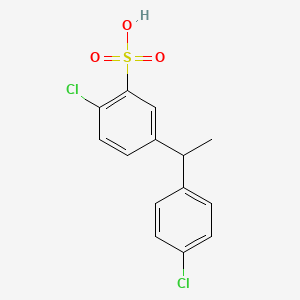
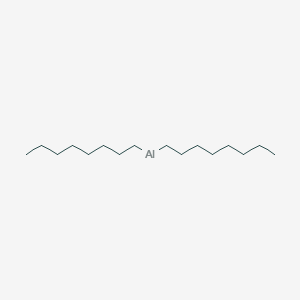
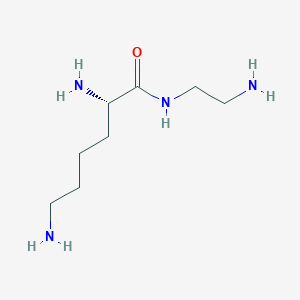
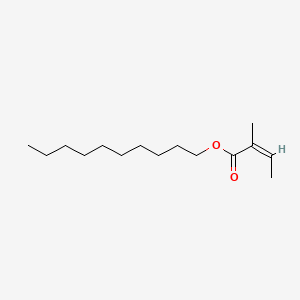
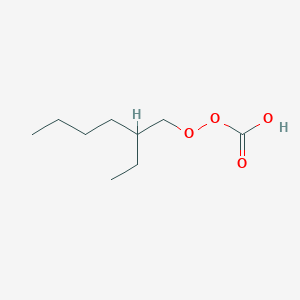
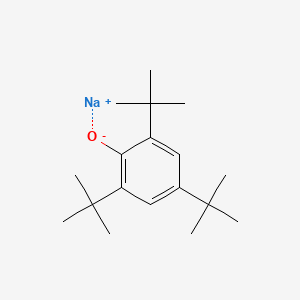
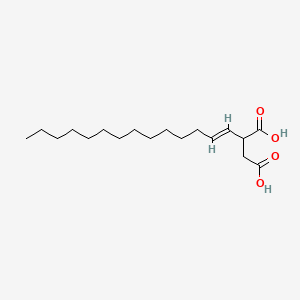
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
